molecular formula C8H10BrNO B2574530 2-(4-Bromophenoxy)ethanamine CAS No. 26583-55-1

2-(4-Bromophenoxy)ethanamine

Cat. No.: B2574530
CAS No.: 26583-55-1
M. Wt: 216.078
InChI Key: AIHSYDQJCKBJHB-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethanamine (CAS 26583-55-1) is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is characterized by a bromophenoxy group linked to an ethanamine chain. This compound requires careful handling; it is classified with the GHS hazard statement H314, indicating it causes severe skin burns and eye damage . It must be stored sealed in a dry environment, ideally at 2-8°C . While specific applications for this compound are not extensively documented in the available literature, its molecular structure suggests its potential utility as a versatile building block in organic synthesis and medicinal chemistry research. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of the phenoxy-ethanamine moiety into more complex structures . Furthermore, the ethanamine group can be functionalized to create amide derivatives, which are common scaffolds in drug discovery . Related bromophenethylamine compounds are used in neuroscientific research, particularly as precursors or analogs in the study of serotonin receptor ligands, highlighting the potential research interest in this class of compounds . This product is strictly for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSYDQJCKBJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-(4-Bromophenoxy)ethanamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethanamine side chain.

The protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the ether linkage are expected to be shifted downfield compared to those ortho to the bromine atom due to the differing electronic effects of these substituents. The methylene (B1212753) protons of the ethylamine (B1201723) group (-OCH₂CH₂NH₂) will exhibit characteristic splitting patterns. The protons of the methylene group adjacent to the oxygen atom (OCH₂) are expected to appear as a triplet, coupled to the adjacent methylene group. Similarly, the methylene protons adjacent to the amine group (CH₂NH₂) would also appear as a triplet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (ortho to O) 6.8 - 7.0 Doublet 8 - 9
Ar-H (ortho to Br) 7.3 - 7.5 Doublet 8 - 9
-OCH₂- 4.0 - 4.2 Triplet 5 - 7
-CH₂NH₂ 3.0 - 3.2 Triplet 5 - 7

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The aromatic region of the spectrum would show four signals, corresponding to the two pairs of equivalent aromatic carbons and the two quaternary carbons (one attached to the oxygen and one to the bromine). The chemical shift of the carbon atom directly bonded to the bromine (C-Br) is influenced by the heavy atom effect. The aliphatic region would display two signals for the two methylene carbons of the ethylamine side chain. The carbon atom attached to the oxygen (-OCH₂-) will be shifted further downfield compared to the carbon attached to the nitrogen (-CH₂NH₂). libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-O (Aromatic) 155 - 160
C-H (Aromatic, ortho to O) 115 - 120
C-H (Aromatic, ortho to Br) 132 - 137
C-Br (Aromatic) 110 - 115
-OCH₂- 65 - 70

Note: Predicted values are based on typical chemical shifts for similar structural motifs. libretexts.orgoregonstate.edudocbrown.info

While solution-state NMR provides information about molecules in motion, solid-state NMR (ssNMR) techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are crucial for characterizing materials in their solid form. chemrxiv.org This is particularly important in pharmaceutical sciences for studying polymorphism, where a compound can exist in different crystal structures with varying physical properties. nih.gov

CP/MAS NMR enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei such as ¹H. chemrxiv.org This technique can differentiate between different crystalline forms of a compound, as the chemical shifts in the solid state are highly sensitive to the local molecular packing and intermolecular interactions. nih.gov For this compound, CP/MAS NMR could be used to:

Identify and quantify different polymorphic forms.

Study the conformation of the molecule in the solid state.

Investigate interactions in co-crystals or formulations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Key expected vibrational modes include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

C-O-C stretching: The asymmetric stretching of the aryl-alkyl ether linkage is expected to produce a strong absorption band in the 1200-1275 cm⁻¹ region.

C-N stretching: The stretching vibration of the aliphatic C-N bond typically appears in the 1020-1220 cm⁻¹ range. docbrown.info

C-Br stretching: A characteristic absorption for the C-Br bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C=C bending: Out-of-plane bending vibrations for the para-substituted benzene ring are expected in the 800-850 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aryl-Alkyl C-O-C Stretch 1200 - 1275 Strong
Aliphatic C-N Stretch 1020 - 1220 Medium
Aromatic C=C Out-of-Plane Bend 800 - 850 Strong

Note: Predicted values are based on characteristic IR frequencies for the respective functional groups. docbrown.infonist.govdocbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with approximately a 1:1 intensity ratio.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for amines and ethers. A common fragmentation for primary amines is the alpha-cleavage, leading to the loss of a hydrogen radical and the formation of a stable iminium ion. Cleavage of the ether bond is another likely fragmentation pathway.

Predicted Fragmentation Pathways:

Alpha-cleavage: Loss of a hydrogen atom from the carbon adjacent to the nitrogen, resulting in a fragment at m/z [M-1]⁺.

Cleavage of the C-C bond adjacent to the nitrogen: This would lead to the formation of a CH₂NH₂⁺ fragment at m/z 30.

Cleavage of the ether bond: This could result in fragments corresponding to the bromophenoxy cation ([BrC₆H₄O]⁺) or the ethanamine radical cation.

Table 4: Predicted Mass Spectrometry Data for this compound

Fragment Ion Predicted m/z Significance
[M]⁺ / [M+2]⁺ 217 / 219 Molecular Ion (Isotopic pattern for Br)
[M-CH₂NH₂]⁺ 187 / 189 Cleavage of the C-O-C bond
[BrC₆H₄O]⁺ 171 / 173 Bromophenoxy cation

Note: Predicted m/z values are based on the nominal masses of the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure and conjugation within the molecule.

The chromophore in this compound is the brominated benzene ring. Aromatic compounds typically exhibit two main absorption bands:

A strong primary band (E-band) around 200-210 nm, arising from a π → π* transition of the benzene ring.

A weaker secondary band (B-band) with fine structure, typically between 250 and 280 nm, which is also due to a π → π* transition but is symmetry-forbidden in unsubstituted benzene.

The presence of the bromo and phenoxy substituents on the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Predicted λmax (nm)
Primary Band (π → π*) ~ 220 - 230

Note: Predicted values are based on the typical UV-Vis absorption of substituted benzene derivatives. researchgate.netresearchgate.netnist.gov

X-ray Crystallography and Crystal Structure Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structure. A successful SCXRD study on this compound would yield a crystallographic information file (CIF), containing detailed data on its crystal system, space group, unit cell dimensions, and atomic coordinates. This foundational data underpins all further structural analysis. Currently, no public CIF or detailed SCXRD study for this specific compound has been identified.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, Br···C Contacts)

Analysis of the crystal structure would reveal how individual molecules of this compound pack together in the solid state. This involves identifying and quantifying various non-covalent interactions that stabilize the crystal lattice. Key interactions that would be investigated include hydrogen bonds involving the amine group, as well as weaker contacts like C-H···π interactions (between C-H bonds and the aromatic ring) and Br···C contacts (halogen bonding). Understanding these interactions is crucial for explaining the material's physical properties. For related brominated compounds, C–Br⋯π interactions have been observed to generate specific packing motifs like zigzag chains. nih.gov

Thermogravimetric Analysis (TGA/DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. The data is presented as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), which highlights the temperatures of maximum decomposition rates.

A TGA/DTG analysis of this compound would determine the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs. This would define the upper temperature limit of its thermal stability and could reveal a multi-step decomposition process. No experimental TGA/DTG data for this compound is currently available in the surveyed literature.

Lack of Specific Research Data for "this compound" Prevents Article Generation

Following a comprehensive search for scientific literature, it has been determined that the specific computational and theoretical chemistry studies required to generate the requested article on "this compound" are not available. The user's instructions demand a thorough and scientifically accurate article based on a detailed outline, including specific data for Density Functional Theory (DFT) calculations and molecular docking simulations.

While studies on closely related compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), do exist and cover some of the requested analytical methods, the structural differences in the molecules prevent the use of their data. nih.govnih.gov The addition of an acetamide group significantly alters the electronic and conformational properties compared to the simple ethanamine moiety of the target compound. Adhering to the strict instructions to focus solely on "this compound" and to maintain scientific accuracy, it is not permissible to extrapolate or substitute data from different molecules.

General information regarding the theoretical methodologies—such as DFT, HOMO-LUMO analysis, and molecular docking—is widely available. irjweb.comnih.govucsf.edu However, without specific calculations and simulations performed directly on "this compound," it is impossible to generate the detailed research findings, data tables, and specific analyses required for each subsection of the requested article.

Therefore, due to the absence of the necessary primary research data for "this compound" in the public domain, the creation of the specified article cannot be fulfilled at this time.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Drug-Receptor Interaction Modeling

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of their interaction. amazonaws.com While specific docking studies on 2-(4-Bromophenoxy)ethanamine are not extensively documented, research on structurally related compounds provides insight into how the 2-(4-bromophenoxy) moiety interacts within protein binding sites.

For instance, a molecular docking study was performed on 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide, a complex molecule containing the 2-(4-bromophenoxy) group. nih.gov This study aimed to validate the compound's antioxidant function by modeling its interaction with a target protein. The results highlighted a strong binding energy, suggesting a stable interaction, and identified specific contacts that are believed to induce the inhibitory effect. nih.gov Such studies are crucial for understanding the molecular basis of a compound's activity and for designing more potent analogs. nih.govresearchgate.net

Similarly, docking studies on 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been used to explore their potential as antimicrobial and anticancer agents. nih.gov These computational models showed good docking scores within the binding pockets of selected protein targets, indicating favorable interactions that could explain their biological activity. nih.gov

Enzyme-Inhibitor Binding Prediction

Computational methods are frequently employed to predict how effectively a compound might inhibit an enzyme, a critical step in drug discovery. This often involves calculating the binding affinity or energy between the potential inhibitor and the enzyme's active site.

The antioxidant activity of the aforementioned 2-(4-Bromo-phenoxy)-acetamide derivative was further investigated through molecular docking, which serves as a method for predicting enzyme-inhibitor binding. nih.gov The study's findings of a strong binding energy and specific interactions support the hypothesis that the compound acts as an inhibitor of enzymes involved in oxidative stress, such as cytochrome P450. nih.gov The prediction of binding between a small molecule and an enzyme active site is a foundational component of modern drug design, with kinetic data often used to validate these computational predictions. bohrium.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate variations in chemical structure with changes in activity. nih.govresearchgate.net

For classes of compounds related to this compound, computational SAR studies have been instrumental. For example, in the development of ERK1/2 inhibitors, a series of analogs were synthesized to conduct SAR studies. nih.gov These studies revealed that specific structural features, such as the position of an oxygen atom on a phenyl ring, were critical for the compound's activity. nih.gov By systematically modifying the chemical structure and computationally modeling the effects, researchers can build a pharmacophore model that defines the essential features required for biological activity. nih.gov This approach allows for the rational design of new molecules with improved potency and selectivity.

Computational Prediction of Physicochemical Properties (e.g., Lipophilicity/logP)

Physicochemical properties are critical for determining a molecule's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile. amazonaws.com Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is one of the most important of these properties. researchgate.netcmst.eu It describes a compound's distribution between an oily (n-octanol) and a watery phase, which is crucial for predicting how it will behave in the body. researchgate.netnih.gov

Computational tools are widely used to predict logP, saving time and resources compared to experimental methods. cmst.eunih.gov These methods can be broadly categorized as substructure-based, which sum the contributions of individual atoms or fragments, and whole-molecule approaches, which use properties of the entire molecule. researchgate.net

For a compound closely related to the subject, 2-(2-Bromophenoxy)-2-(4-methylphenyl)ethanamine, a computationally predicted logP value has been reported, as detailed in the table below.

CompoundPropertyPredicted ValueMethod
2-(2-Bromophenoxy)-2-(4-methylphenyl)ethanamineXLogP3-AA3.5Computational (XLogP3 3.0)

This predicted value suggests that the compound has moderate lipophilicity, a key factor in its potential pharmacokinetic behavior. The accuracy of such predictions is constantly being improved through advanced computational models, including those based on quantum mechanics and machine learning. nih.govnih.govescholarship.org

Applications in Medicinal Chemistry and Biological Research

Role as Synthetic Intermediates and Scaffolds for Bioactive Molecules

The terminal phenoxy group is considered a "privileged scaffold" in medicinal chemistry, as this moiety is present in numerous drugs and bioactive compounds. nih.gov Its presence is crucial for the biological activity of many agents, making derivatives of 2-(4-Bromophenoxy)ethanamine attractive starting points for new drug development. nih.gov The phenoxyethanamine structure, in particular, has been investigated for its utility in creating molecules targeting the central nervous system. nih.gov Fragment-based drug design, an approach that uses small, simple molecules as starting points, often employs scaffolds like phenoxyethyl piperidine (B6355638) and morpholine, which are structurally related to this compound. researchgate.net

While specific literature detailing the direct synthesis of pyrazinoisoquinoline derivatives from this compound is not extensively available, the fundamental aryloxy-ethylamine structure is a common precursor for synthesizing various nitrogen-containing heterocyclic compounds. The primary amine group of the ethanamine moiety provides a reactive site for cyclization reactions needed to form complex fused-ring systems like the pyrazinoisoquinolines.

The phenoxy moiety is a key structural feature in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its incorporation into a molecular design can significantly influence the compound's pharmacological properties. For instance, several approved inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in cancer therapy, feature a phenoxy group. nih.gov This suggests that scaffolds such as this compound can serve as valuable precursors for developing new enzyme inhibitors. nih.gov

Furthermore, research into phenoxyethanamine derivatives has shown their potential in developing agents for neurological disorders. nih.gov In mouse models of anxiety, specific substitutions on the phenoxy ring were found to modulate the compound's activity, highlighting the role of the core scaffold in interacting with biological targets like the 5-HT1A serotonin (B10506) receptor. nih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Phenoxy Scaffold

Drug Therapeutic Class Target
Axitinib Anticancer VEGFR
Lucitanib Anticancer VEGFR
Tivozanib Anticancer VEGFR
Diazepam Anxiolytic GABAA Receptor

This table presents examples of drugs containing a phenoxy moiety, illustrating the importance of this scaffold in medicinal chemistry. Data sourced from a 2022 review on the topic. nih.gov

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular cores that can mimic the biological activity of a known active compound while offering improved properties such as potency, selectivity, or pharmacokinetics. The use of "privileged scaffolds"—structures that are known to bind to multiple biological targets—is a common approach in this process. mdpi.com

Given that the terminal phenoxy group is recognized as a privileged scaffold, this compound represents a viable starting point or target for scaffold-hopping campaigns. nih.govmdpi.com By retaining the key pharmacophoric features of the bromophenoxy group while altering the rest of the molecular structure, chemists can explore new chemical space and identify novel drug candidates. nih.gov This approach is complementary to fragment-based drug discovery, where small molecular fragments are used to build new, potent compounds. researchgate.net The indole (B1671886) nucleus, for example, is another privileged scaffold that has been successfully used to design novel modulators of the TRPV1 ion channel. mdpi.com

Investigated Biological Activities

The structural features of this compound, particularly the halogenated phenoxy group, suggest its potential for various biological activities, including enzyme inhibition and antimicrobial effects.

While direct studies of this compound as an inhibitor of cyclooxygenase (COX) enzymes or specific kinases are not widely documented, the core phenoxy scaffold is present in several potent enzyme inhibitors. nih.gov As noted previously, multiple approved inhibitors of VEGFR, which is a tyrosine kinase, contain a phenoxy group. nih.gov This indicates the potential for phenoxy-containing compounds to be designed as effective enzyme inhibitors. The bromine atom on the phenyl ring can further enhance binding interactions within the active site of a target enzyme through halogen bonding, potentially increasing potency and selectivity.

The phenoxy scaffold has been identified as a key component in compounds exhibiting antimicrobial properties. nih.gov Research has shown that the presence of a phenoxy group, especially when substituted with halogens, can confer a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that this compound has the potential to serve as a basis for the development of new antibacterial agents.

Table 2: Antibacterial Activity of Substituted Phenoxy Scaffolds

Phenoxy Moiety Spectrum of Activity
4-Chlorophenoxy Broad spectrum (Gram-positive and Gram-negative)
2,4,5-Trichlorophenoxy Broad spectrum
4-Acetylphenoxy Broad spectrum

This table summarizes findings on the antibacterial activity of various substituted phenoxy groups when attached to a thiadiazolotriazine scaffold, highlighting the contribution of the phenoxy moiety to antimicrobial action. nih.gov

Cytotoxic Effects and Anticancer Potential

While direct studies on the anticancer activity of this compound are not extensively documented in the available research, the core phenoxy group is a recognized pharmacophore in numerous compounds with cytotoxic potential. The phenoxy moiety is present in several FDA-approved anticancer drugs, where it is considered crucial for their antiproliferative activity. researchgate.net

Research into related structures underscores the potential of this chemical class. For instance, various aminophenoxy flavone (B191248) derivatives have demonstrated efficacy in lung cancer cell lines, inducing apoptosis and cell cycle arrest. researchgate.net Similarly, newly synthesized semi-synthetic phenoxy acetamide (B32628) derivatives have shown promising cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. researchgate.net Further studies on benzo[a]phenoxazine derivatives, which also contain a phenoxy-like structure, have shown selective anticancer activity against colorectal and breast cancer cells by targeting lysosomes and inducing cell death. nih.gov These findings collectively suggest that the phenoxy group, a key feature of this compound, is a valuable scaffold for the design of potential anticancer agents. researchgate.net

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been investigated for their potential to alleviate pain and inflammation. Specifically, a class of related compounds, 2-(substituted phenoxy) acetamides, has been assessed for analgesic and anti-inflammatory effects. nih.gov

In one study, various synthesized 2-(substituted phenoxy) acetamide derivatives demonstrated significant analgesic activity in animal models using the Eddy's hot plate method. nih.gov The anti-inflammatory potential was also evaluated, revealing that compounds with halogen substitutions on the aromatic ring, a key feature of this compound, were favorable for anti-inflammatory activity. nih.gov For example, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anti-inflammatory and analgesic properties. nih.gov Research on other bromophenyl-containing compounds has also shown the ability to reduce carrageenan-induced paw edema and inhibit pain responses in formalin-induced nociception tests, suggesting that the bromophenyl group may contribute to these activities. bldpharm.com

Interactions with Serotonin Receptors (e.g., 5-HT2 Receptor Family)

The phenethylamine (B48288) backbone of this compound is structurally related to a class of compounds known to interact with serotonin receptors, particularly the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). nih.gov These receptors are widely distributed in the central nervous system and are implicated in various physiological and neuropsychiatric processes, including mood, perception, and cognition. nih.govnih.gov

Studies on structurally similar compounds, such as 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) and its analogs, have demonstrated potent interactions with 5-HT2 receptors. These compounds often act as agonists, binding to the high-affinity state of the receptor. nih.govmdpi.com The 5-HT2A receptor, in particular, is a primary target for many psychoactive phenethylamines. cytometry.me The affinity of these compounds for the 5-HT2 receptor can be significantly influenced by the substitution pattern on the phenyl ring. The use of agonist radioligands like [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB) has been crucial in accurately determining the potency and selectivity of new drugs for the 5-HT2 receptor. mdpi.com Dysregulation of the 5-HT2A receptor is linked to conditions like schizophrenia, and molecules that block this receptor are a cornerstone of many antipsychotic medications. japsonline.comthermofisher.com

Table 1: 5-HT2 Receptor Subtype Information

Receptor Subtype Key Locations in CNS Implicated Functions & Disorders
5-HT2A Cerebral cortex, hippocampus, basal forebrain Working memory, sleep, mood, psychosis, depression, schizophrenia. nih.govnih.gov
5-HT2B Cerebellum, dorsal hypothalamus, amygdala Primarily peripheral roles; some CNS functions. nih.gov
5-HT2C Choroid plexus, substantia nigra Appetite, mood regulation. nih.gov

Neuroprotective Properties

While direct neuroprotective studies on this compound are limited, research on related phenoxy-containing scaffolds suggests potential in this area. A series of novel phenoxyindole derivatives were designed and synthesized to evaluate their neuroprotective capabilities, particularly in models relevant to Alzheimer's disease. mdpi.com

These compounds were tested for their ability to protect neuronal SK-N-SH cells from cell death induced by amyloid-beta (Aβ42), a peptide central to Alzheimer's pathology. mdpi.com Several of the phenoxyindole derivatives demonstrated significant neuroprotective effects, with one compound in particular showing a cell viability of nearly 88%. mdpi.com The proposed mechanisms behind this neuroprotection include the inhibition of Aβ aggregation and potent antioxidant activity, which helps to scavenge harmful free radicals. mdpi.comcytometry.me Molecular docking studies indicated that these compounds could bind to regions of the Aβ peptide that are critical for its aggregation process. mdpi.com These findings highlight the potential of the phenoxy scaffold as a foundation for developing novel neuroprotective agents. mdpi.com

Potential in Neurochemistry and Pharmacology

The core structure of this compound belongs to the broader class of phenethylamines, which includes many neuroactive compounds that exert their effects by interacting with neurotransmitter systems. cytometry.me The study of psychoactive drugs and their mechanisms of action is a fundamental aspect of neurochemistry and pharmacology.

Substituted phenethylamines, such as the closely related 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), are known to be centrally active. Research on these analogs shows they can significantly alter brain neurochemistry, for instance by increasing levels of dopamine (B1211576) in the nucleus accumbens, a key brain region involved in reward and motivation. Such alterations in neurotransmitter levels are often correlated with behavioral effects, including changes in locomotor activity. The primary pharmacological targets for many hallucinogenic phenethylamines include the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as monoamine transporters. cytometry.me Understanding how these compounds interact with their targets provides fundamental knowledge about chemical signaling in the brain and its relationship to both normal and abnormal behavior.

Antioxidant Properties

A derivative of this compound has been shown to possess significant antioxidant properties. In a study investigating the biological activity of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide, the compound was evaluated for its ability to mitigate oxidative stress. researchgate.net

The study measured several biochemical parameters in colon tissue, including the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as levels of glutathione (B108866) (GSH). researchgate.net The compound was found to have significant antioxidant effects at various doses. researchgate.net Molecular docking studies further supported these findings, suggesting a strong binding energy and favorable interactions that lead to the inhibition of oxidative processes. researchgate.net This research indicates that the 2-(4-bromophenoxy) moiety can be incorporated into larger molecules to confer potent antioxidant activity, making it a valuable building block for the development of new therapeutic agents to combat oxidative stress-related diseases. researchgate.net

Bioconjugation Applications for Targeted Probes

While specific applications of this compound in bioconjugation are not detailed in the available literature, its chemical structure makes it a viable candidate for such uses. Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new complex with targeted functions.

The key to this potential lies in the terminal primary amine (–NH2) group of the ethanamine side chain. Primary amines are one of the most commonly targeted functional groups in bioconjugation chemistry. japsonline.com They are readily accessible on the surface of proteins and can react with a variety of crosslinking reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reactivity allows this compound to potentially serve as a linker molecule. It could be used to attach reporter molecules (like fluorescent dyes or radioisotopes) or targeting ligands to a biomolecule, thereby creating targeted probes for bioimaging or therapeutic delivery.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)
[3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB)
Serotonin (5-hydroxytryptamine, 5-HT)
Dopamine
2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione (GSH)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how structural modifications of a lead compound influence its biological activity and physicochemical properties is a cornerstone of medicinal chemistry. For derivatives of this compound, these studies, known as Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

The bioactivity and physicochemical properties of phenoxyethanamine derivatives can be significantly altered by the introduction of various substituents on the phenyl ring. While comprehensive SAR studies directly on this compound are not extensively documented in publicly available literature, general principles can be drawn from related classes of compounds. For instance, in the broader class of phenethylamines, the nature and position of substituents on the phenyl ring are critical determinants of their interaction with biological targets such as G-protein coupled receptors.

Research on related structures has shown that both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of substituents can influence binding affinity and functional activity. For example, in a series of 2-phenylaminophenylacetic acid derivatives, it was found that lipophilicity and the angle of twist between the two phenyl rings were crucial parameters for their anti-inflammatory activity. researchgate.net

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological profiles. The effect of halogen substitution is multifaceted, influencing not only the steric and electronic properties of a molecule but also its metabolic stability and membrane permeability.

In the context of phenoxy derivatives, systematic variation of halogen substituents at the para-position of the phenyl ring has been shown to have a profound impact on physicochemical properties. A study on a series of S-3-(4-halophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl) propionamide (B166681) selective androgen receptor modulators (SARMs) demonstrated a clear trend in plasma protein binding and metabolic clearance as the halogen was varied from fluorine to iodine. nih.gov

As the halogen at the para-position was changed from fluorine to chlorine, bromine, and finally iodine, the lipophilicity of the compounds increased. This increase in lipophilicity correlated with a decrease in the unbound fraction in plasma, indicating stronger binding to plasma proteins. nih.gov Conversely, the intrinsic clearance of these compounds increased with the increasing size of the halogen, with the iodo-substituted analog showing the highest clearance. nih.gov

While this study was not conducted on this compound itself, the data provides valuable insights into how para-halogen substitution on a phenoxy ring can systematically modulate important drug-like properties. The interplay between these properties is a critical consideration in the design of new therapeutic agents based on the phenoxyethanamine scaffold.

Interactive Data Table: Effect of Para-Halogen Substitution on Physicochemical Properties of Phenoxy Derivatives

The following table summarizes the findings on the impact of different halogen substituents at the para-position on the unbound fraction in plasma and the intrinsic clearance in a series of related phenoxy compounds. nih.gov

Halogen SubstituentUnbound Fraction (fu) (%)Intrinsic Clearance (CLint) (μL/min/mg)
Fluorine (F)0.78 ± 0.172.4
Chlorine (Cl)0.10 ± 0.042.5
Bromine (Br)0.03 ± 0.012.8
Iodine (I)0.008 ± 0.0014.6

Applications in Materials Science

Building Block for Functional Materials

2-(4-Bromophenoxy)ethanamine can serve as a valuable monomer or building block for a variety of functional polymers. The reactivity of its primary amine group allows for its incorporation into several polymer backbones, leading to materials with diverse properties and applications.

The primary amine functionality allows this compound to be a key component in the synthesis of polyamides, polyimides, and polyureas through condensation polymerization with appropriate comonomers such as diacyl chlorides, dianhydrides, or diisocyanates, respectively. The incorporation of the 4-bromophenoxy group into the polymer chain is expected to confer several desirable properties. Brominated compounds are well-known for their flame-retardant properties, making polymers derived from this monomer potentially useful in applications requiring enhanced fire safety. researchgate.netcetjournal.it Furthermore, the presence of the heavy bromine atom can increase the refractive index of the resulting polymer, a valuable characteristic for optical applications such as coatings for lenses and optical fibers.

The bromo-substituent on the phenyl ring also offers a site for post-polymerization modification. researchgate.net This allows for the tuning of the polymer's properties after its initial synthesis. For instance, the bromine atom can be replaced through various chemical reactions to introduce other functional groups, thereby altering the material's solubility, thermal stability, or chemical resistance.

Below is a table summarizing the potential functional materials that could be synthesized using this compound and the expected properties.

Polymer TypeComonomerKey Polymer LinkagePotential Properties Conferred by this compoundPotential Applications
PolyamideDiacyl ChlorideAmideFlame retardancy, high refractive index, thermal stabilityFire-resistant textiles, engineering plastics, optical films
PolyimideDianhydrideImideHigh thermal stability, chemical resistance, flame retardancyHigh-performance films, adhesives, aerospace components
PolyureaDiisocyanateUreaGood mechanical properties, elasticity, flame retardancyCoatings, elastomers, foams

Role in Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites for a specific target molecule. researchgate.net The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.

For example, in the well-documented use of the related compound, 2-(4-Bromophenyl)ethylamine, in the synthesis of MIPs for the recognition of biomolecules like tyramine and L-norepinephrine, the amine group plays a key role in binding the template. mdpi.comresearchgate.net Similarly, the amine group of this compound could interact with acidic or hydrogen-bond donating groups on a target molecule.

The table below outlines the potential role of this compound as a functional monomer in the synthesis of MIPs.

ComponentRole in MIP SynthesisPotential Interactions with Template
This compound Functional MonomerThe primary amine group can act as a hydrogen bond donor or acceptor, or engage in ionic interactions with acidic templates. The aromatic ring can participate in π-π stacking. The ether linkage may also contribute to hydrogen bonding.
Template MoleculeTarget for RecognitionA molecule with functional groups capable of interacting with the amine and phenoxy moieties of the monomer, such as carboxylic acids, phenols, or other hydrogen-bonding species.
Cross-linker (e.g., Divinylbenzene)Polymer Network FormationForms the rigid polymer matrix that maintains the shape of the imprinted cavities after template removal.
Initiator (e.g., AIBN)Polymerization StarterInitiates the free-radical polymerization of the functional monomer and cross-linker.

The resulting MIPs could find applications in selective separation, chemical sensing, and as catalysts, where the specific recognition of a target molecule is required. The presence of the bromophenoxy group could also be advantageous in certain sensing applications, for instance, by enabling electrochemical detection methods.

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenoxy)ethanamine, and what are the critical parameters for optimizing yield and purity?

Answer: Synthesis typically involves bromination of a phenoxy precursor. For example, in structurally related bromophenethylamines (e.g., 2C-B), bromine or electrophilic brominating agents (e.g., N-bromosuccinimide) are used under controlled conditions . Critical parameters include:

  • Temperature control : Maintain sub-zero temperatures to suppress side reactions (e.g., di-bromination).
  • Stoichiometry : Precise molar ratios of brominating agent to precursor (e.g., 1:1 for mono-bromination).
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or silica-gel chromatography (eluent: dichloromethane/methanol) to isolate the product.

Table 1: Representative Synthesis Conditions for Brominated Phenethylamines

ParameterTypical RangeExample from Literature
Reaction Temperature-10°C to 0°C2C-B synthesis at -5°C
Brominating AgentNBS, Br₂, or HBr/AcOHHBr in acetic acid
Purification MethodColumn chromatographySilica gel, 90:10 DCM/MeOH

Q. How can spectroscopic techniques (e.g., NMR, FTIR) characterize this compound, and what key spectral features should researchers anticipate?

Answer:

  • ¹H NMR :
    • Aromatic protons adjacent to bromine: Doublets in 7.2–7.8 ppm (deshielded due to electron-withdrawing Br).
    • Ethanamine chain: -CH₂-NH₂ protons appear as triplets (δ 2.8–3.2 ppm for CH₂; δ 1.5–2.0 ppm for NH₂, broad due to exchange).
  • FTIR :
    • N-H stretches: 3300–3400 cm⁻¹ (primary amine).
    • C-Br vibration: 560–600 cm⁻¹ (characteristic of aryl bromides) .

Advanced Tip : For ambiguous peaks, use heteronuclear NMR (e.g., ¹³C or DEPT-135) to resolve overlapping signals.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

Answer: Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms).
  • Impurities : Residual solvents or byproducts.

Q. Methodological Solutions :

  • X-ray crystallography : Use SHELX software () to determine crystal structure and identify polymorphs .
  • Differential Scanning Calorimetry (DSC) : Compare melting enthalpies to distinguish polymorphic forms.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity and rule out impurities.

Q. What experimental design considerations are critical for assessing the biological activity of this compound in receptor-binding assays?

Answer:

  • Positive Controls : Use structurally related compounds (e.g., 2C-B or 25B-NBOMe) with known receptor affinities (e.g., serotonin 5-HT₂A) .
  • Concentration Range : Test logarithmic dilutions (1 nM–100 µM) to determine IC₅₀ values.
  • Buffer Conditions : Include 0.1% BSA to minimize nonspecific binding.

Table 2: Example Receptor-Binding Assay Parameters

ParameterRecommendationRationale
Receptor Type5-HT₂A (expressed in CHO cells)High relevance to phenethylamines
Radioligand[³H]KetanserinCompetitive binding assay
Incubation Time60 min at 37°CEquilibrium conditions

Q. How can computational modeling guide the rational design of this compound derivatives with enhanced selectivity?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in receptor pockets (e.g., 5-HT₂A).
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity data to optimize Br positioning.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).

Case Study : Derivatives of 2C-B () show that electron-withdrawing groups at the 4-position enhance 5-HT₂A affinity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (to prevent skin/eye contact) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HBr).
  • Waste Disposal : Segregate halogenated waste and use licensed biohazard contractors for disposal .

Q. How can researchers address contradictory data in the literature regarding the metabolic stability of brominated phenethylamines?

Answer:

  • In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors to assess CYP450-mediated degradation.
  • LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., deaminated or hydroxylated products).
  • Cross-Species Comparison : Test stability in microsomes from multiple species (e.g., rat vs. human) to identify interspecies variability.

Example : 2C-B shows rapid deamination in rat microsomes but slower metabolism in humans, highlighting species-specific differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.